S–I vs. S–Cl Bond Length: A Structural Basis for Enhanced Leaving-Group Ability and Homolytic Lability
Single‑crystal X‑ray diffraction of the (CH₃SO₂I)₄·KI₃·2I₂ and (CH₃SO₂I)₂·RbI₃ adducts reveals an S–I bond length of 2.44 Å [1]. In methanesulfonyl chloride, the corresponding S–Cl bond distance is 2.01 Å (reported range 2.00–2.05 Å) [2]. This 0.43 Å elongation directly reflects the substantially lower S–I bond dissociation energy and the greater leaving‑group aptitude of iodide versus chloride, which is the mechanistic basis for MsI’s capacity to engage in both polar nucleophilic displacement and thermal or photochemical homolytic S–I cleavage.
| Evidence Dimension | Sulfur–halogen bond length (X‑ray crystallography) |
|---|---|
| Target Compound Data | S–I = 2.44 Å |
| Comparator Or Baseline | Methanesulfonyl chloride (MsCl): S–Cl = 2.01 Å (WebQC/HandWiki; range 2.00–2.05 Å) |
| Quantified Difference | Δ = +0.43 Å (21 % longer) |
| Conditions | Single‑crystal X‑ray diffraction of (CH₃SO₂I)₄·KI₃·2I₂ and (CH₃SO₂I)₂·RbI₃; MsCl bond length from experimental structural determinations referenced in WebQC and HandWiki |
Why This Matters
A 21 % longer S–X bond directly translates to a weaker bond, enabling radical‑mediated reaction pathways that are inaccessible to MsCl and altering nucleophilic displacement rates—users seeking radical sulfonylation must select MsI, not MsCl.
- [1] Rajakaruna, P.; Gorden, J. D.; Stanbury, D. M. Methanesulfonyl Iodide. Inorg. Chem. 2019, 58 (21), 14752–14759. https://doi.org/10.1021/acs.inorgchem.9b02441 View Source
- [2] WebQC. Properties of CH₃SO₂Cl – Experimental Structural Determinations. https://www.webqc.org; HandWiki. Chemistry: Sulfonyl halide. https://handwiki.org (accessed May 2026). View Source
